

Comparative transcriptomics of cells treated with Aureusimine B and related compounds

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Comparative Transcriptomics of Staphylococcus aureus Iron Acquisition Systems

A Guide to Understanding the Cellular Response to Iron-Limitation and Siderophore Production

This guide provides a comparative analysis of the transcriptomic changes in Staphylococcus aureus in response to iron-limiting conditions, which drive the production of siderophores like **Aureusimine B**. While direct comparative transcriptomic data for **Aureusimine B** and its specific synthetic analogs are not extensively available, this document leverages data from studies on iron-starved S. aureus to infer the transcriptomic landscape associated with **Aureusimine B**'s biological context. We will compare the gene expression profiles of key iron acquisition systems, including those for Staphyloferrin A and Staphyloferrin B, providing a broader understanding of the bacterium's adaptation to iron-scarce environments.

Introduction to Aureusimine B and Iron Acquisition in S. aureus

Staphylococcus aureus is a versatile pathogen that can cause a wide range of infections.[1][2] Its ability to thrive in the host is critically dependent on its capacity to acquire essential nutrients, particularly iron.[3] The host employs a strategy of "nutritional immunity" by sequestering iron, making it largely unavailable to invading pathogens.[3] To overcome this, S. aureus has evolved sophisticated iron acquisition systems, including the production and secretion of small, high-affinity iron-chelating molecules called siderophores.[3][4][5][6]



Aureusimine B (also known as phevalin) is a nonribosomally synthesized peptide that has been identified as a virulence factor in S. aureus.[7][8] While its precise role is still under investigation, its production is linked to the complex regulatory networks governing iron homeostasis. In addition to Aureusimine B, S. aureus produces other siderophores, namely Staphyloferrin A and Staphyloferrin B, each with its own biosynthesis and transport machinery. [4][9] Understanding the differential regulation of these systems at the transcriptomic level is crucial for developing novel anti-staphylococcal therapies that target iron acquisition.

Comparative Transcriptomic Data

The following tables summarize the differential gene expression in S. aureus under iron-limiting conditions compared to iron-replete conditions. These conditions are expected to induce the expression of genes involved in the biosynthesis and transport of siderophores, including the pathways related to **Aureusimine B**.

Table 1: Differentially Expressed Genes in S. aureus Under Iron-Limiting Conditions

Gene/Operon	Function	Log2 Fold Change (Iron-Limited vs. Iron-Replete)	Putative Regulator
sbnA-I	Staphyloferrin B biosynthesis and transport	Upregulated[4][5]	Fur
sfaA-D	Staphyloferrin A biosynthesis and transport	Upregulated[9]	Fur
sirA, sirB, sirC	Staphyloferrin A/B transport	Upregulated[4]	Fur
isd operon	Heme-iron acquisition	Upregulated[1][10][11]	Fur
ftn	Ferritin (iron storage)	Upregulated[10]	Fur
acnA (citB)	Aconitase (TCA cycle)	Downregulated[12]	Iron-dependent
katA	Catalase	Downregulated[11]	Iron-dependent



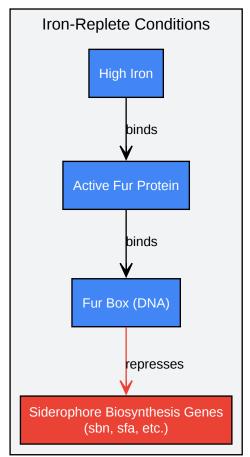
Table 2: Functional Comparison of S. aureus Siderophore Systems

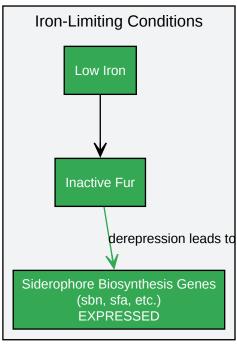
Feature	Staphyloferrin A (SA)	Staphyloferrin B (SB)	Aureusimines
Gene Cluster	sfa	sbn[4][5]	aus
Biosynthesis Pathway	Non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway[9]	NRPS-independent siderophore (NIS) pathway	Non-ribosomal peptide synthetase (NRPS)[7][8]
Primary Function	Iron acquisition[9]	Iron acquisition[4][5]	Virulence regulation, potential protease inhibition[7][8][13]
Regulation	Repressed by Fur in iron-replete conditions[14]	Repressed by Fur in iron-replete conditions[4][5]	Production increased in biofilms[7][15]
Host Cell Impact	Not extensively characterized	Not extensively characterized	Modest impact on human keratinocyte gene expression[7] [15][16]

Key Signaling Pathways and Experimental Workflows

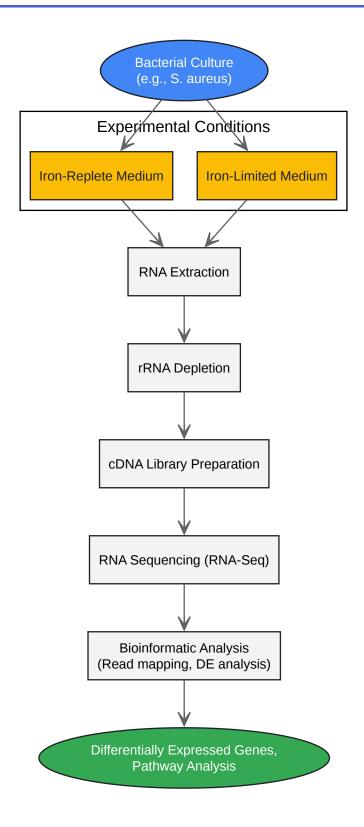
The regulation of iron acquisition in S. aureus is primarily controlled by the Ferric uptake regulator (Fur). In iron-replete conditions, Fur binds to specific DNA sequences ("Fur boxes") in the promoter regions of iron-related genes, repressing their transcription. Under iron-limiting conditions, Fur is inactivated, leading to the derepression and subsequent expression of these genes.











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